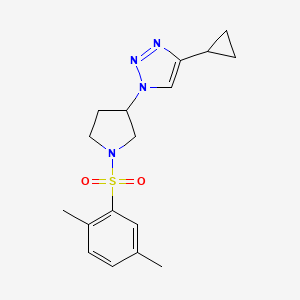

4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

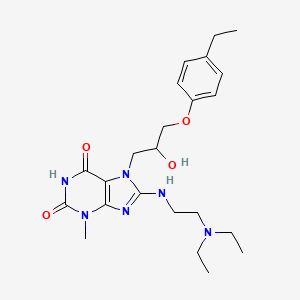

The compound "4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole" is a novel chemical entity that belongs to the class of pyrrolidines linked to 1,2,3-triazole derivatives. These compounds are of significant interest due to their potential biological activities and their structural complexity, which allows for a wide range of chemical modifications and optimizations for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrrolidines linked to 1,2,3-triazole derivatives has been achieved through click chemistry, utilizing sodium ascorbate and copper (II) sulfate pentahydrate to yield the desired products in excellent yields ranging from 89 to 95% . This method is highly efficient and provides a straightforward approach to access a diverse array of substituted pyrrolidines.

Molecular Structure Analysis

Structural characterization of these compounds has been extensively performed using various spectroscopic techniques, including 1H NMR, 13C NMR, DEPT, COSY, HMQC, FT-IR, HRMS, and elemental analysis . Additionally, single-crystal X-ray diffraction studies have been conducted to determine the stereochemistry of the compounds, which is crucial for understanding their biological activity and interactions with biological targets.

Chemical Reactions Analysis

The related pyrrolidines linked to 1,2,3-triazoles have been shown to undergo cyclodehydration reactions to form novel pyrrolo[1,2-c][1,2,3]triazoles . This transformation is facilitated by the presence of intermediate triazolyl 1,3-diketones, which can be readily cyclodehydrated to yield the corresponding 3,6-diaryl-4H-pyrrolo[1,2-c][1,2,3]triazol-4-one derivatives. This reaction provides a new synthetic pathway to a class of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been further explored through density functional theory (DFT) studies, which provide insights into the geometry optimization and global reactivity parameters estimated from frontier molecular orbitals . The acid dissociation constants of these compounds have been determined using potentiometric titration, revealing four dissociation constants related to nitrogen atoms for each ligand. These properties are essential for understanding the chemical behavior and potential drug-likeness of the compounds.

Scientific Research Applications

Synthesis and Anti-proliferative Activity

Novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized through click chemistry, demonstrating significant anti-proliferative activities against human prostate cancer cells. The structure of these compounds was thoroughly characterized using various techniques, including 1H NMR, 13C NMR, and X-ray diffraction. The most reactive compound exhibited notable potential, with one variant showing pronounced anti-proliferative effects by delaying cells at the DNA synthesis phase. This suggests a promising avenue for cancer treatment research, leveraging the unique structural aspects of these compounds (Ince et al., 2020).

Catalytic Synthesis and Chemical Reactivity

The exploration of triazoles in catalytic processes highlights their utility in synthesizing various cyclic compounds. For instance, intramolecular C-H bond activation with triazoles, catalyzed by rhodium, has been shown to yield stereodefined pyrrolidines and related cyclic compounds efficiently. This process showcases the versatility of triazoles in facilitating complex chemical transformations, contributing to the synthesis of compounds with potential pharmaceutical applications (Senoo et al., 2016).

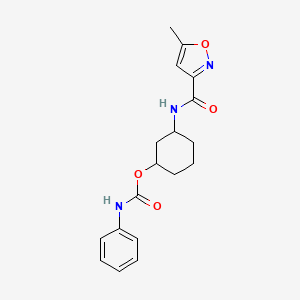

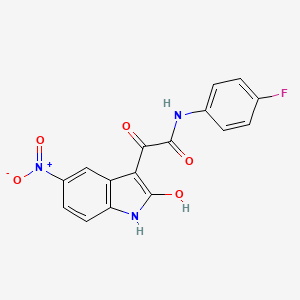

Enzyme Inhibition for Therapeutic Applications

The inhibition of caspase-3 by isatin 1,2,3-triazoles has been studied, identifying potent inhibitors with nanomolar efficacy. This research underlines the potential of triazole derivatives in developing therapeutic agents, especially in pathways related to apoptosis and possibly cancer therapy. Two compounds, in particular, exhibited competitive inhibitory mechanisms against caspase-3, indicating their promise as leads for drug development (Jiang & Hansen, 2011).

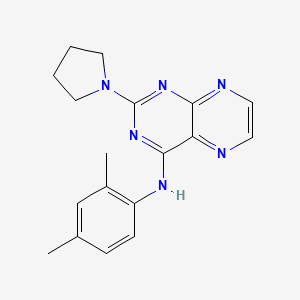

Novel Multicomponent Reactions

Triazoles have also been employed in innovative multicomponent reactions, such as the [5 + 2] cycloaddition, to synthesize 1,4-diazepines. This method exemplifies the use of triazoles in creating biologically active compounds through efficient synthetic pathways. The preparation of air-stable azomethine ylides, via rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles, enabled the formation of these compounds, highlighting the potential of triazoles in diversifying synthetic chemistry and drug discovery (Lee et al., 2014).

Antibacterial and Antifungal Potential

Research into sulfone-linked bis heterocycles incorporating triazole elements has revealed promising antimicrobial and cytotoxic properties. Some derivatives demonstrated significant antibacterial activity comparable to standard drugs against specific pathogens. Additionally, certain compounds exhibited noteworthy cytotoxic activity against lung carcinoma cells, underlining the potential of triazole derivatives in developing new antimicrobial and anticancer agents (Muralikrishna et al., 2012).

properties

IUPAC Name |

4-cyclopropyl-1-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-12-3-4-13(2)17(9-12)24(22,23)20-8-7-15(10-20)21-11-16(18-19-21)14-5-6-14/h3-4,9,11,14-15H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFWEVDELQACLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004663.png)

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3004664.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)

![(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3004667.png)

![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)

![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)